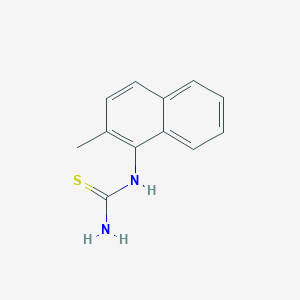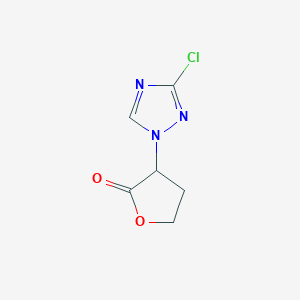
3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" appears to be a derivative of dihydrofuran substituted with a chlorinated triazole moiety. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related heterocyclic compounds and their synthetic utility. For instance, 3-chloro-4,5-dihydrofuran is mentioned as a versatile synthetic building block that can be functionalized at the 2-position, leading to various derivatives . This suggests that the compound may also serve as a useful intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves metalation with butyllithium followed by treatment with electrophilic reagents . This method could potentially be applied to the synthesis of "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" by choosing appropriate electrophiles that would introduce the triazole ring. Additionally, the formation of bi(tri)cyclic compounds from reactions of chlorinated oxazinones with diazo compounds or sodium azide, as mentioned in paper , could provide a pathway to synthesize the triazole ring, which could then be attached to the dihydrofuran moiety.
Molecular Structure Analysis
The molecular structure of "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" would likely feature a five-membered dihydrofuran ring fused with a triazole ring containing a chlorine atom. The presence of heteroatoms such as nitrogen in the triazole ring and oxygen in the dihydrofuran ring would influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the chloro substituent and the heterocyclic structures. The chloro group could undergo nucleophilic substitution reactions, while the triazole and dihydrofuran rings could participate in various ring-opening or ring-closing reactions under different conditions . The electrophilic nature of the compound could also allow for further functionalization through reactions with nucleophiles.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one" are not provided in the papers, we can infer that the compound would exhibit properties typical of chlorinated heterocycles. These might include moderate to high polarity due to the heteroatoms, potential for hydrogen bonding, and a certain degree of thermal stability. The presence of the chlorine atom could also impart lipophilicity, affecting the compound's solubility in organic solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Optimization
1-(3-(4-chlorophenyl)-5-methylthio-1H-1,2,4-triazol-1-yl)-butan-1-one was utilized as an inhibitor for human dihydroorotate dehydrogenase (HsDHODH) for structural optimization, leading to the design and synthesis of novel triazole derivatives as potent HsDHODH inhibitors. This highlights the compound's role in the development of inhibitors for biological enzymes (Gong et al., 2017).
Spectroscopic Studies and Molecular Behavior
The compound was subject to spectroscopic studies, including GIAO NMR calculations. The results provide insights into its structural and electronic behavior, valuable for understanding its interactions at the molecular level (Yüksek et al., 2005).
Crystallographic Analysis
The compound's crystal structure was analyzed, revealing the dihedral angles and interactions within its molecular framework. This information is crucial for understanding its solid-state properties and potential applications in material science (Kang et al., 2015).
Quantum Chemical Calculations
Quantum chemical calculations were performed to understand the compound's structural, vibrational frequencies, and nuclear magnetic shielding constants. This theoretical approach aids in predicting its behavior in various conditions and potential applications in materials science (Evecen et al., 2018).
Eigenschaften
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSYIPLWKSPFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N2C=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2507647.png)
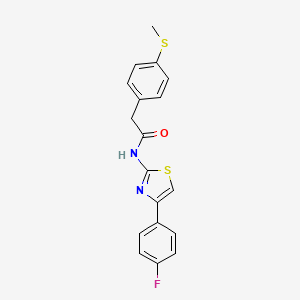
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)
![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)
![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)
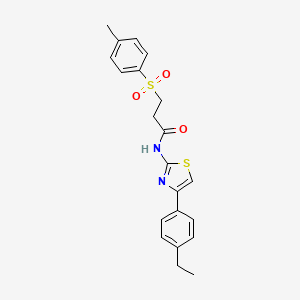
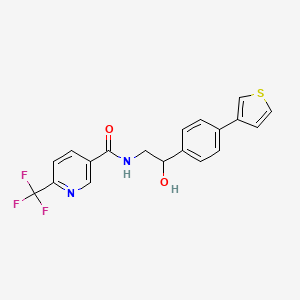
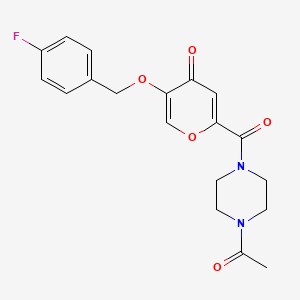
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)
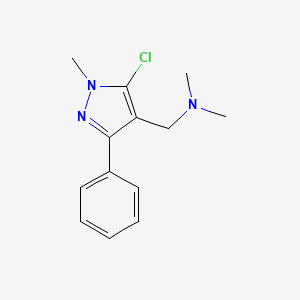
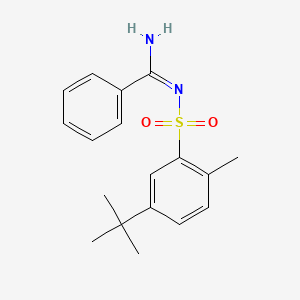
![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)
